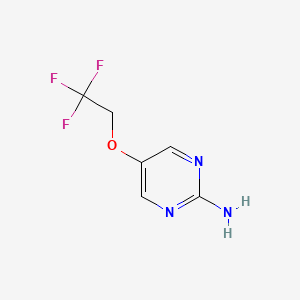

2-Pyrimidinamine, 5-(2,2,2-trifluoroethoxy)-

Beschreibung

5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a pyrimidine ring

Eigenschaften

Molekularformel |

C6H6F3N3O |

|---|---|

Molekulargewicht |

193.13 g/mol |

IUPAC-Name |

5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-4-1-11-5(10)12-2-4/h1-2H,3H2,(H2,10,11,12) |

InChI-Schlüssel |

KRBGSIZXTIYXPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=N1)N)OCC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine typically involves the introduction of the trifluoroethoxy group to the pyrimidine ring. One common method involves the reaction of 2-aminopyrimidine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The pyrimidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid: This compound shares the trifluoroethoxy group but differs in the presence of a boronic acid group.

5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine: Similar structure with a bromine atom instead of an amine group.

Uniqueness

5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biologische Aktivität

2-Pyrimidinamine, 5-(2,2,2-trifluoroethoxy)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic applications.

Chemical Structure

The compound features a pyrimidine ring substituted with a trifluoroethoxy group. This structural configuration is significant for its interaction with biological targets.

The biological activity of 2-Pyrimidinamine derivatives often involves their ability to inhibit specific enzymes or receptors. For instance, pyrimidine derivatives have been shown to exhibit inhibitory effects on various kinases and enzymes relevant to disease pathways.

Anticancer Activity

In vitro studies have demonstrated that certain pyrimidine derivatives possess anticancer properties. For example, compounds similar to 2-Pyrimidinamine have been tested against cancer cell lines such as HeLa and showed varying degrees of cytotoxicity. The National Cancer Institute (NCI) scale was utilized to evaluate the cytotoxic activity:

| Compound Type | Concentration (μg/mL) | Cytotoxic Activity (%) |

|---|---|---|

| Free Form | 20 | 46.63 |

| Encapsulated | 20 | 75.91 |

| 5-FU | 20 | 60 |

These results indicate that encapsulated forms of pyrimidine derivatives can enhance cytotoxicity compared to their free forms, highlighting the importance of drug delivery systems in improving therapeutic efficacy .

Antimalarial Activity

Recent studies have identified novel pyrimidine derivatives as potential inhibitors of plasmodial kinases such as PfGSK3 and PfPK6. These kinases are critical targets for combating malaria due to the rising resistance against traditional treatments. The synthesized compounds were screened for their potency:

| Compound ID | IC50 (nM) on PfGSK3 | IC50 (nM) on PfPK6 |

|---|---|---|

| Compound A | 328 ± 40 | Comparable |

| Compound B | 223 ± 33 | 215 ± 21 |

These findings suggest that modifications in the chemical structure can significantly influence the inhibitory activity against targeted kinases .

Enzyme Inhibition

Another area of research focuses on the inhibition of β-glucuronidase by pyrimidine derivatives. In one study, a specific derivative exhibited an IC50 value of , demonstrating superior activity compared to standard inhibitors . This highlights the potential for developing new therapeutic agents targeting enzyme pathways involved in various diseases.

Case Studies

- Antitumor Efficacy : In vivo studies have shown that certain pyrimidine derivatives can significantly reduce tumor mass in animal models compared to standard treatments like 5-FU. For instance, one study reported a tumor inhibition rate of for an encapsulated pyrimidine derivative .

- Antimalarial Screening : A series of synthesized pyrimidines were evaluated for their antimalarial properties, with some compounds achieving over inhibition at initial screening concentrations . This suggests a promising avenue for further development in antimalarial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.